molecular formula C9H11N B14348125 3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 93128-49-5

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B14348125
CAS No.: 93128-49-5
M. Wt: 133.19 g/mol
InChI Key: SUGFKAPQEDNFHZ-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. Alternatively, it can be prepared by condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese triflate, tert-butyl hydroperoxide, and various alkylating agents. Reaction conditions often involve mild temperatures and the use of solvents like water or tert-butanol.

Major Products

Major products formed from these reactions include 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit protein kinases by binding to the active site, thereby blocking the enzyme’s activity. The compound’s structure allows it to form stable complexes with metal surfaces, providing corrosion protection through adsorption and the formation of a protective layer .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine
  • 2,3-Cyclopentenopyridine
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Uniqueness

3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its reactivity and potential for forming derivatives with diverse biological activities .

Properties

CAS No.

93128-49-5

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C9H11N/c1-7-5-8-3-2-4-9(8)6-10-7/h5-6H,2-4H2,1H3

InChI Key

SUGFKAPQEDNFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C=N1

Origin of Product

United States

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